ortho-iodoHoechst 33258: A Technical Guide to a Photosensitive DNA Staining Agent
ortho-iodoHoechst 33258: A Technical Guide to a Photosensitive DNA Staining Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-iodoHoechst 33258 is a derivative of the well-known fluorescent DNA stain, Hoechst 33258. Like its parent compound, it is a bis-benzimidazole dye that binds to the minor groove of DNA, showing a preference for AT-rich regions.[1] This binding results in a significant enhancement of its fluorescence, making it a useful tool for visualizing cell nuclei in both fixed and living cells.[1] What distinguishes ortho-iodoHoechst 33258 is its enhanced ability to sensitize DNA to cleavage upon exposure to UVA light, a property that is significantly more pronounced in this isomer compared to its meta and para counterparts, and the original iodoHoechst 33258.[2] This technical guide provides an in-depth overview of the spectral properties, experimental protocols, and unique applications of ortho-iodoHoechst 33258.
Core Properties and Spectral Data
Table 1: Spectral Properties of Hoechst 33258 (Parent Compound)
| Property | Value |
| Excitation Maximum (Ex) | ~350 nm |
| Emission Maximum (Em) | ~461 nm (when bound to DNA) |
| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ |
| Stokes Shift | ~111 nm |
Note: This data is for the parent compound Hoechst 33258 and should be used as an approximation for ortho-iodoHoechst 33258.
Mechanism of Action
The fundamental mechanism of ortho-iodoHoechst 33258 as a DNA stain is its non-intercalative binding to the minor groove of double-stranded DNA. This interaction is significantly stronger in regions rich in adenine (B156593) and thymine (B56734) base pairs. Upon binding, the dye undergoes a conformational change that leads to a substantial increase in its fluorescence quantum yield, allowing for the specific visualization of nuclear DNA.
Experimental Protocols
General Protocol for Staining of Suspension and Adherent Cells
This protocol provides a general guideline for using ortho-iodoHoechst 33258 as a nuclear stain in cell biology applications. The optimal concentration of the working solution may need to be adjusted based on the cell type and experimental conditions.[1]
Materials:
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ortho-iodoHoechst 33258 stock solution (e.g., 1 mg/mL in DMSO)
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Phosphate-buffered saline (PBS)
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Serum-free cell culture medium
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Suspension or adherent cells
Protocol for Suspension Cells:
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Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.[1]
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Wash the cell pellet twice with PBS, centrifuging for 5 minutes each time.[1]
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Resuspend the cells to a density of 1x10⁶ cells/mL.[1]
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Prepare the working solution by diluting the stock solution in serum-free cell culture medium or PBS. A final concentration of 10 µg/mL is a common starting point.[3]
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Add 1 mL of the working solution to the cell suspension and incubate at room temperature for 3-10 minutes.[1]
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Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1]
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Wash the cells twice with PBS for 5 minutes each time.[1]
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Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]
Protocol for Adherent Cells:
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Culture adherent cells on sterile coverslips.
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Remove the coverslip from the culture medium and aspirate any excess medium.[1]
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Add 100 µL of the working solution to the coverslip, ensuring the cells are completely covered.[1]
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Incubate at room temperature for 3-10 minutes.[1]
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Wash the cells twice with medium for 5 minutes each time.[1]
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Mount the coverslip and observe under a fluorescence microscope.
Protocol for UVA-Induced DNA Cleavage
ortho-iodoHoechst 33258 is a potent photosensitizer for UVA-induced DNA cleavage.[2] The following protocol is adapted from studies on iodoHoechst 33258 and can be used as a starting point for investigating this property.[4]
Materials:
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Plasmid DNA (e.g., pBR322) or other DNA of interest
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ortho-iodoHoechst 33258
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Reaction buffer (e.g., 3.5 mM Tris-HCl, 25 mM NaCl, 1 mM dithiothreitol, 3.5 mM MgCl₂)[4]
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UVA light source (e.g., 366 nm black light lamp)[4]
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Agarose (B213101) gel electrophoresis equipment
Protocol:
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Prepare a reaction mixture containing the DNA and the desired concentration of ortho-iodoHoechst 33258 in the reaction buffer.[4]
-
Irradiate the mixture with a UVA source for a defined period. A 4-watt black light lamp at a distance of 20 cm for 10 minutes has been previously described.[4]
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Analyze the DNA cleavage by agarose gel electrophoresis. Compare the irradiated samples to a non-irradiated control to assess the extent of DNA strand breaks.
Diagrams
